molecular formula C12H17N5O2S B3173943 {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine CAS No. 951523-69-6

{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine

Cat. No. B3173943
CAS RN: 951523-69-6
M. Wt: 295.36 g/mol
InChI Key: XQVNZDVHSHNILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine” is a chemical compound. The pyrrolidine ring in this compound is a common feature in many biologically active compounds .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through various methods. One approach involves constructing the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Synthesis and Reactivity

  • Research has demonstrated the synthesis of 1,5-disubstituted pyrrolidin-2-ones using compounds related to "{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine". These compounds were synthesized via nucleophilic substitution of related pyrrolidin-2-ones with various reagents (Katritzky et al., 2000).

Pharmaceutical Applications

  • A study discussed the amidation reaction of asparagine-containing glycopeptide antibiotics in the presence of a benzotriazole derivative closely related to "this compound". This process is significant in the synthesis of peptides and amides, particularly in the context of glycopeptide antibiotics (Olsuf’eva et al., 2013).

Chemical Synthesis and Derivative Studies

  • Another study focused on the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 2-[(Benzotriazol-1-yl)methyl]pyrroles, which are important synthetic intermediates. These compounds, including variants of "this compound", have been prepared from reactions with primary amines (Katritzky & Li, 1996).

Antibacterial and Antifungal Activities

  • Novel series of heterocyclic compounds related to "this compound" were synthesized and evaluated for their antibacterial activity against various bacterial strains and antifungal activity against different fungal strains (Patel & Patel, 2015).

Fluorescent Probes for Carbon Dioxide Detection

  • A study created novel fluorescent probes based on the 1,2,5-triphenylpyrrole core containing derivatives of "this compound" for the quantitative detection of low levels of carbon dioxide (Wang et al., 2015).

Synthesis of Amines and Amides

  • Adducts of benzotriazole with enamines and enamides, closely related to "this compound", were studied for new syntheses of amines and amides. This research significantly extends the range of benzotriazole-mediated syntheses (Katritzky et al., 1992).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research to design new pyrrolidine compounds with different biological profiles . This suggests that “{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

2-(5-pyrrolidin-1-ylsulfonylbenzotriazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c13-5-8-17-12-4-3-10(9-11(12)14-15-17)20(18,19)16-6-1-2-7-16/h3-4,9H,1-2,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVNZDVHSHNILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(N=N3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine
Reactant of Route 2
Reactant of Route 2
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine
Reactant of Route 3
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine
Reactant of Route 4
Reactant of Route 4
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine
Reactant of Route 5
Reactant of Route 5
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine
Reactant of Route 6
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.